2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide
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Overview
Description
2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of isonicotinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the phenyl group: This step may involve the use of phenyl halides or phenylboronic acids in a palladium-catalyzed cross-coupling reaction.
Introduction of the methoxyethoxy group: This can be done through nucleophilic substitution reactions using methoxyethanol and appropriate leaving groups.
Formation of the isonicotinamide moiety: This step may involve the reaction of isonicotinic acid or its derivatives with amines or amides under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of appropriate bases or acids.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired biological effects. The pathways involved would be determined by the nature of these interactions and the downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyethoxy)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 2-(2-methoxyethoxy)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyridine
- 2-(2-methoxyethoxy)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzylamine
Uniqueness
The uniqueness of 2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-24-9-10-25-15-11-14(7-8-19-15)18(23)20-12-16-21-17(22-26-16)13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYHZEOVXVGGBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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